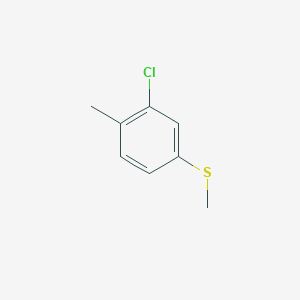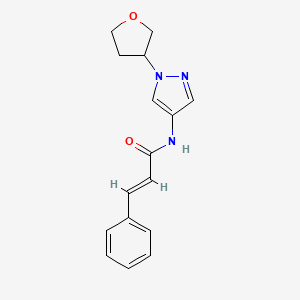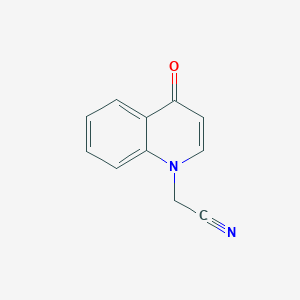
(4-oxoquinolin-1(4H)-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-oxoquinolin-1(4H)-yl)acetonitrile is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been studied extensively in the field of medicinal chemistry, as it exhibits several biological activities that make it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The quinolone scaffold, which includes compounds like 4-oxoquinolin-1(4H)-yl acetonitrile, is a critical structure in medicinal chemistry, particularly for its antibacterial properties. Quinolones are among the most important fully synthetic antibiotics . The modifications on the quinolone nucleus, such as at the C-2 and C-3 positions, have led to the development of potent antibacterial agents with novel mechanisms of action, including quorum sensing signaling molecules that control the population density of bacteria like Pseudomonas spp. .
Anticancer Activity
Quinolone derivatives have been reported to exhibit anticancer activity. The 4-oxoquinolin-1(4H)-yl scaffold is utilized in drugs ranging from anticancer agents due to its ability to interact with various biological targets. Specific modifications on the quinolone core can lead to enhanced anti-proliferative effects, making it a valuable lead structure in cancer drug discovery .
Antiviral Applications
The structural versatility of quinolones allows for their use in antiviral therapies. By modifying the quinolone core, researchers can develop compounds that are effective against a range of viral infections. The 4-oxoquinolin-1(4H)-yl acetonitrile structure serves as a starting point for synthesizing such antiviral agents .
Anti-Tuberculosis Agents
Quinolone derivatives, including those based on the 4-oxoquinolin-1(4H)-yl acetonitrile framework, have shown promise as anti-tubercular agents. These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, and are being explored for their potential in treating this infectious disease .
Anti-Inflammatory Drugs
The anti-inflammatory potential of quinolone derivatives is another significant area of research. Some quinolone-based compounds act as ligands for the Cannabinoid receptor 2 (CB2), which plays a role in the body’s inflammatory response. This makes the 4-oxoquinolin-1(4H)-yl acetonitrile a valuable scaffold for developing new anti-inflammatory medications .
Fluorescent Sensors
Quinolone derivatives have been explored for their photophysical properties, including fluorescence. The 4-oxoquinolin-1(4H)-yl acetonitrile can be modified to create fluorescent sensors that are useful in various high-tech and biomedical applications, such as imaging and diagnostics .
Eigenschaften
IUPAC Name |
2-(4-oxoquinolin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-8-13-7-5-11(14)9-3-1-2-4-10(9)13/h1-5,7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGARQRPOAGYPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CN2CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxoquinolin-1(4H)-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

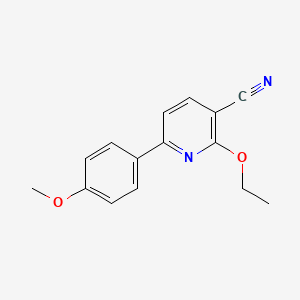

![2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2856792.png)
![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856794.png)

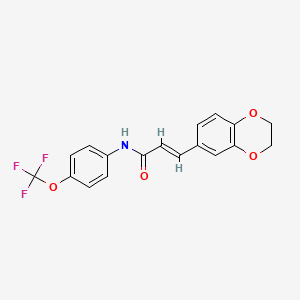
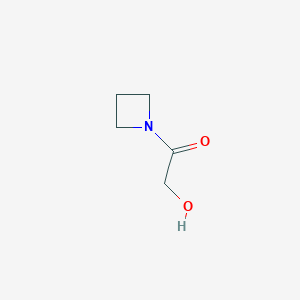
![5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2856801.png)
![ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2856802.png)
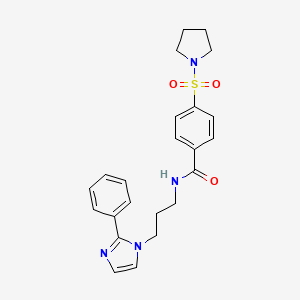
![4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2856805.png)
